1-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one is a useful research compound. Its molecular formula is C12H17N5O2S and its molecular weight is 295.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N5O2S, with a molecular weight of 357.43 g/mol. The structure features a triazole ring and a pyrazole moiety, which are significant in enhancing biological activity.
Property | Value |
---|---|
Molecular Formula | C17H19N5O2S |
Molecular Weight | 357.43 g/mol |
CAS Number | 1014094-17-7 |
Melting Point | Not available |
Solubility | Not specified |
Anti-inflammatory Effects
Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory properties. In vitro studies have shown that derivatives similar to our compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, one study reported that a related triazole derivative exhibited an IC50 value of 21.53 µM for COX-2 inhibition, demonstrating strong anti-inflammatory potential compared to traditional NSAIDs like celecoxib .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A study evaluating various pyrazole derivatives found that certain compounds exhibited broad-spectrum antibacterial activity against common pathogens such as E. coli and S. aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Anticancer Activity
The anticancer properties of triazole derivatives have been well-documented. In particular, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound showed significant activity against HL-60 human leukemia cells with IC50 values in the low micromolar range .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes).
- Reactive Oxygen Species (ROS) Modulation : It may reduce oxidative stress by scavenging free radicals or inhibiting ROS production.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on Anti-inflammatory Activity : A derivative showed a significant reduction in paw edema in carrageenan-induced rat models, indicating strong anti-inflammatory effects .
- Antimicrobial Assessment : A series of pyrazole derivatives were tested for antimicrobial activity; some exhibited higher radical scavenging abilities than established controls .
- Cytotoxicity Evaluation : Compounds with structural similarities displayed notable cytotoxicity against various cancer cell lines, reinforcing the potential therapeutic applications in oncology .
Eigenschaften
IUPAC Name |
1-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-5-17-10(9-6-16(3)15-11(9)19-4)13-14-12(17)20-7-8(2)18/h6H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXFWKFJIKQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.